

4-Ethylpyridine-2-carbonitrile structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylpyridine-2-carbonitrile**

Cat. No.: **B140052**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethylpyridine-2-carbonitrile**: Structure, Synthesis, and Applications

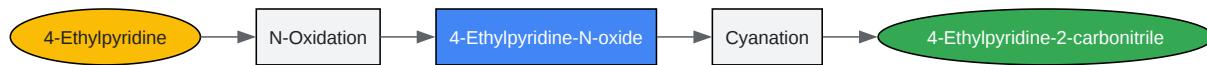
Introduction

4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridine-based structures are integral to numerous pharmaceuticals, and the strategic placement of functional groups, such as the cyano and ethyl moieties in this molecule, offers chemists a valuable scaffold for drug design and development. [1] This guide provides a comprehensive overview of the structure, properties, and synthesis of **4-Ethylpyridine-2-carbonitrile**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

4-Ethylpyridine-2-carbonitrile, also known as 2-Cyano-4-ethylpyridine, possesses a pyridine ring functionalized with an ethyl group at the C4 position and a nitrile group at the C2 position. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group influences the electronic properties and reactivity of the pyridine ring.

Key Identifiers and Properties:


Property	Value	Source
IUPAC Name	4-ethylpyridine-2-carbonitrile	[2]
Synonyms	2-Cyano-4-ethylpyridine	[3]
CAS Number	92486-38-9	[2] [3]
Molecular Formula	C8H8N2	[2] [3]
Molecular Weight	132.16 g/mol	[2] [3]
Appearance	Light Green Oil	[3]
Canonical SMILES	CCC1=CC(=NC=C1)C#N	[2]
InChIKey	WSIWRNNXMDBVGX-UHFFFAOYSA-N	[2]

Synthesis of 4-Ethylpyridine-2-carbonitrile

The synthesis of 2-cyanopyridines, including **4-Ethylpyridine-2-carbonitrile**, is a well-established area of heterocyclic chemistry. A common and effective strategy involves a two-step process starting from the corresponding substituted pyridine: N-oxidation followed by cyanation. This approach is favored due to the ready availability of the starting materials and the generally good yields of the cyanation step.

Synthetic Strategy Overview

The most logical synthetic route commences with 4-ethylpyridine. The pyridine nitrogen is first oxidized to form the N-oxide. This activation is crucial as it renders the C2 and C6 positions of the pyridine ring susceptible to nucleophilic attack. Subsequent treatment with a cyanide source introduces the nitrile group at the 2-position.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **4-Ethylpyridine-2-carbonitrile**.

Experimental Protocols

Step 1: N-Oxidation of 4-Ethylpyridine

The oxidation of 4-ethylpyridine to its N-oxide is typically achieved using a peroxy acid, often generated *in situ* from hydrogen peroxide and a carboxylic acid like acetic acid. This method is analogous to the preparation of other pyridine N-oxides.^[4]

Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.
- Heat the solution to approximately 80°C.
- Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution. An exothermic reaction is expected, and the rate of addition should be controlled to maintain the reaction temperature.
- After the addition is complete, continue heating the reaction mixture at 100°C for several hours (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).^[4]
- Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
- The excess solvent and volatile byproducts can be removed under reduced pressure to yield the crude 4-ethylpyridine-N-oxide.

Causality Behind Experimental Choices:

- Acetic Acid as Solvent: Acetic acid serves both as a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid, the active oxidizing agent.
- Elevated Temperature: The reaction requires heating to proceed at a reasonable rate. The temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the peroxide and the product.

Step 2: Cyanation of 4-Ethylpyridine-N-oxide

The introduction of the cyano group at the 2-position of the N-oxide is a key transformation. A common and effective method is the Reissert-Henze reaction or a modification thereof, which involves activating the N-oxide with an acylating agent followed by treatment with a cyanide salt.^[5] Modern variations often employ reagents like trimethylsilyl cyanide (TMSCN) with an activating agent such as dimethylcarbamoyl chloride (DMCC) for milder reaction conditions and improved yields.^[5]


Protocol:

- Dissolve the crude 4-ethylpyridine-N-oxide in an anhydrous aprotic solvent like dichloromethane or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add trimethylsilyl cyanide (TMSCN).
- Cool the mixture to 0-10°C in an ice bath.
- Slowly add dimethylcarbamoyl chloride (DMCC) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the reaction is complete as monitored by TLC.^[4]
- Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a mild base, such as 10% potassium carbonate, and stirring for about an hour.^[4]
- The layers are separated, and the aqueous phase is extracted with the organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to afford pure **4-Ethylpyridine-2-carbonitrile**.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** TMSCN and DMCC are sensitive to moisture, so anhydrous conditions are necessary to prevent their decomposition and ensure the reaction proceeds efficiently.
- **Activation with DMCC:** Dimethylcarbamoyl chloride reacts with the N-oxide to form a highly reactive intermediate. This activation facilitates the nucleophilic attack of the cyanide ion at the C2 position of the pyridine ring.
- **Use of TMSCN:** Trimethylsilyl cyanide is a safer and more soluble source of cyanide compared to inorganic salts like KCN or NaCN, and it often leads to cleaner reactions.
- **Basic Workup:** The workup with potassium carbonate solution serves to quench any remaining reactive reagents and neutralize acidic byproducts.

Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Detailed experimental workflow for the synthesis of **4-Ethylpyridine-2-carbonitrile**.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.^[1] The 2-cyanopyridine moiety, in particular, is a valuable synthon for several reasons:

- **Bioisosteric Replacement:** The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a carboxamide, potentially improving pharmacokinetic properties like cell permeability.
- **Metabolic Stability:** The cyano group is generally metabolically stable, which is a desirable feature in drug candidates.
- **Versatile Chemical Handle:** The nitrile can be readily transformed into other functional groups, including:
 - Carboxylic acids via hydrolysis.
 - Amines via reduction.
 - Tetrazoles, which are common carboxylic acid bioisosteres, through reaction with azides.

While specific drugs containing the **4-Ethylpyridine-2-carbonitrile** core are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. For instance, the related compound 2-ethylpyridine-4-carbothioamide is a known impurity in the synthesis of the anti-tuberculosis drug prothionamide.^[6] This highlights the role of such cyanopyridine intermediates in the synthesis of thioamides, another important class of compounds in drug discovery. The development of direct cyanation methods for pyridine N-oxides is driven by the need for efficient access to these crucial intermediates for pharmaceutical synthesis.^[5]

Safety and Handling

4-Ethylpyridine-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Cyanide-containing reagents used in its synthesis, such as TMSCN or KCN, are highly toxic and require stringent safety protocols.

Conclusion

4-Ethylpyridine-2-carbonitrile is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via a two-step N-oxidation and cyanation sequence from 4-ethylpyridine is a robust and well-precedented strategy. The versatility of the nitrile group as a synthetic handle, combined with the established importance of the pyridine scaffold in pharmaceuticals, ensures that **4-Ethylpyridine-2-carbonitrile** and related compounds will continue to be of interest to researchers in the field of drug discovery and development.

References

- Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile. [\[Link\]](#)
- PubChem. **4-Ethylpyridine-2-carbonitrile**. [\[Link\]](#)
- Organic Syntheses. 4-ethylpyridine. [\[Link\]](#)
- Molbase. 4-ethylpyridine. [\[Link\]](#)
- Organic Syntheses. 4-Acetylpyridine oxime. [\[Link\]](#)
- Kim, S., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α -Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. *HETEROCYCLES*, 75(12), 2933-2939. [\[Link\]](#)
- Organic Syntheses. 2-cyano-6-methylpyridine. [\[Link\]](#)
- Adheron Therapeutics. **4-Ethylpyridine-2-carbonitrile-d5**. [\[Link\]](#)
- PubChem. Pyridine-2-carbonitrile. [\[Link\]](#)
- National Institute of Standards and Technology. Pyridine, 4-ethyl-. [\[Link\]](#)
- PubChem. 4-Ethylpyridine. [\[Link\]](#)
- Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. *Der Pharma Chemica*, 7(3), 79-84. [\[Link\]](#)
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. *Drug Design, Development and Therapy*, 15, 3925–3958. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethylpyridine-2-carbonitrile | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [guidechem.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [4-Ethylpyridine-2-carbonitrile structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140052#4-ethylpyridine-2-carbonitrile-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

